2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
59336-53-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-3-11(2,14)10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,3H2,1-2H3,(H,12,13) |
InChI Key |
CBPQXTXPILTUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC2=CC=CC=C2N1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1h Benzo D Imidazol 2 Yl Butan 2 Ol and Analogues
Established Synthetic Routes to 2-Substituted Benzimidazole (B57391) Derivatives
The synthesis of the benzimidazole ring system is a cornerstone of heterocyclic chemistry, with a variety of reliable methods developed over the years. These strategies typically involve the formation of the five-membered imidazole (B134444) ring fused to a benzene (B151609) ring, originating from a suitable ortho-disubstituted benzene precursor.
Condensation Reactions Involving o-Phenylenediamine (B120857) and Carbonyl Precursors
The most traditional and widely employed method for synthesizing 2-substituted benzimidazoles is the direct condensation of o-phenylenediamine with various carbonyl-containing compounds. This approach, often referred to as the Phillips synthesis, typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps. nih.gov
The choice of the carbonyl precursor directly determines the nature of the substituent at the 2-position of the benzimidazole ring.
Carboxylic Acids: Condensation with carboxylic acids is a common practice. For instance, the reaction of o-phenylenediamine with glacial acetic acid yields 2-methyl-1H-benzimidazole, while using glycolic acid produces 1H-benzimidazol-2-ylmethanol. banglajol.infogoogle.com These reactions often require strong acids like hydrochloric acid or are performed at high temperatures, sometimes under microwave irradiation to reduce reaction times. rasayanjournal.co.infigshare.com
Aldehydes: Aromatic and aliphatic aldehydes readily react with o-phenylenediamine. pnu.ac.ir This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to form the aromatic benzimidazole ring. nih.gov Various oxidants and catalysts can be employed to facilitate this transformation. researchgate.net
Ketones: Ketones can also be used as carbonyl precursors, typically leading to the formation of 2,2-disubstituted 1,3-dihydro-2H-benzimidazoles, which can sometimes rearrange or be further transformed. The condensation of o-phenylenediamine with ketones in the presence of catalysts like silver nitrate (B79036) has been reported to yield 2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net
| Carbonyl Precursor | Reagents/Conditions | 2-Substituent | Reference(s) |
| Carboxylic Acids (e.g., Acetic Acid) | Heat, Strong Acid (e.g., HCl) | Alkyl/Aryl | google.comrasayanjournal.co.in |
| Aldehydes (e.g., Benzaldehyde) | Oxidant, Catalyst | Aryl/Alkyl | pnu.ac.irresearchgate.net |
| Orthoesters | Heat, Acid | Alkyl/Aryl | rasayanjournal.co.in |
| Nitriles | Acid Catalyst | Aryl/Alkyl | rasayanjournal.co.in |
Catalytic Approaches in Benzimidazole Synthesis
To overcome the often harsh conditions of traditional condensation reactions, a multitude of catalytic systems have been developed. These approaches offer milder reaction conditions, improved yields, shorter reaction times, and greater functional group tolerance. Catalysts can be broadly categorized as homogeneous or heterogeneous. researchgate.netrsc.org
Lewis Acid Catalysis: Various Lewis acids, including metal salts and complexes, have proven effective. Lanthanum chloride (LaCl₃) has been used as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild, room-temperature conditions. nih.gov Other examples include Yb(OTf)₃, Ga(OTf)₃, and alum. researchgate.netresearchgate.net
Heterogeneous Catalysis: The use of solid-supported or recyclable catalysts aligns with the principles of green chemistry. Supported gold nanoparticles (Au/TiO₂), for example, catalyze the selective synthesis of 2-substituted benzimidazoles from aldehydes at ambient conditions without the need for additional oxidants. mdpi.comresearchgate.net Other notable heterogeneous catalysts include nano montmorillonite (B579905) clay, ZrO₂–Al₂O₃, and magnetically separable nano cobalt ferrite. pnu.ac.irresearchgate.netnih.gov These catalysts are easily recovered and can be reused multiple times without significant loss of activity. nih.govichem.md
Dehydrogenative Coupling: Transition metal catalysts, such as those based on cobalt, iron, and nickel, can facilitate the synthesis of benzimidazoles from o-phenylenediamines and primary alcohols. rsc.orgnih.govacs.org This "acceptorless dehydrogenative coupling" (ADC) strategy is highly atom-economical, generating hydrogen gas and water as the only byproducts. nih.gov
| Catalyst System | Precursors | Key Advantages | Reference(s) |
| Lanthanum Chloride | o-Phenylenediamine, Aldehydes | Mild conditions, good yields | nih.gov |
| Au/TiO₂ | o-Phenylenediamine, Aldehydes | Ambient conditions, reusable, no oxidant needed | mdpi.comresearchgate.net |
| Co(II) Complex | o-Phenylenediamine, Primary Alcohols | Dehydrogenative coupling, good to excellent yields | rsc.org |
| Iron Complexes | o-Phenylenediamine, Alcohols | Earth-abundant metal, eco-friendly | nih.govacs.org |
| ZnFe₂O₄ Nanoparticles | o-Phenylenediamine, Aldehydes | Ultrasonic irradiation, short reaction times, reusable | ichem.md |
| MgO@DFNS | o-Phenylenediamine, Aldehydes | Heterogeneous, excellent yields, short reaction times | rsc.org |
One-Pot Synthetic Strategies for Benzimidazole Scaffolds
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, have become increasingly popular for their efficiency and operational simplicity. nih.govichem.md These strategies avoid the lengthy separation and purification of intermediates, saving time, resources, and reducing waste.
Several one-pot methods for benzimidazole synthesis have been reported. An efficient approach involves the condensation of o-phenylenediamine and an aldehyde using a reusable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation, which leads to high yields in significantly shorter reaction times. ichem.md Another strategy employs lanthanum chloride as a catalyst in acetonitrile, allowing for the easy isolation of the product under mild conditions. nih.gov The use of hypervalent iodine as an oxidant in a one-step process from phenylenediamines and aldehydes also features mild conditions and short reaction times. organic-chemistry.org These methods exemplify the trend towards developing more sustainable and economically viable chemical processes for the construction of important heterocyclic scaffolds. rasayanjournal.co.in
Targeted Synthesis and Characterization of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol and its Stereoisomers
While general methods provide access to the benzimidazole core, the synthesis of the specific target molecule, this compound, requires a tailored approach. This involves the selection of an appropriate precursor to form the tertiary alcohol side chain and considerations for controlling stereochemistry.
A plausible and direct route to synthesize this compound involves the condensation of o-phenylenediamine with 2-hydroxy-2-methylbutanoic acid or its corresponding ester. This reaction would be analogous to the synthesis of other 2-hydroxyalkyl-benzimidazoles, such as the preparation of 1-(1H-benzoimidazol-2-yl)ethan-1-ol from lactic acid, which typically requires heating in the presence of a strong acid like 4N HCl. nih.gov
Alternatively, a Grignard reaction on a suitable benzimidazole precursor could be envisioned. For example, reacting 2-acetylbenzimidazole (B97921) with ethylmagnesium bromide or reacting 2-(ethoxycarbonyl)benzimidazole with an excess of methylmagnesium iodide could potentially yield the desired tertiary alcohol. The 2-acetylbenzimidazole precursor can be synthesized via the oxidation of 1-(1H-benzoimidazol-2-yl)ethan-1-ol. nih.gov
Regioselective and Stereoselective Synthetic Pathways for Related Alcohol-Substituted Benzimidazoles
When synthesizing complex benzimidazoles, control over regioselectivity and stereoselectivity is often crucial.
Regioselectivity: The issue of regioselectivity arises when using an asymmetrically substituted o-phenylenediamine. The condensation with a carbonyl precursor can result in two possible regioisomers. The outcome is typically governed by the electronic and steric properties of the substituent on the diamine ring. For instance, palladium-catalyzed cascade C–N bond-forming reactions have been developed to achieve high regioselectivity in the synthesis of complex benzimidazolones from substituted 1,2-dihaloaromatic systems. acs.org Similar principles would apply to the synthesis of alcohol-substituted benzimidazoles, where careful selection of catalyst and reaction conditions can favor the formation of one regioisomer over the other. organic-chemistry.org
Stereoselectivity: The target molecule, this compound, contains a stereocenter at the C2 position of the butan-2-ol moiety. Therefore, it can exist as a pair of enantiomers. The synthesis of enantiomerically pure chiral alcohols is a significant area of research. liverpool.ac.uk Strategies to achieve stereoselectivity include:
Using Chiral Precursors: Starting from enantiomerically pure precursors is a straightforward method. For example, new chiral aminoalcohol-benzimidazole hybrids have been synthesized from commercially available chiral amino alcohols like S(+)-Phenylglycinol. researchgate.netresearchgate.net
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool. Asymmetric transfer hydrogenation of ketones, often using Noyori-type ruthenium catalysts, is a well-established method for producing chiral secondary alcohols and could be adapted for benzimidazole-containing substrates. liverpool.ac.uk Recently, Pd/Cu co-catalyzed asymmetric substitution reactions have enabled the stereodivergent synthesis of benzylic alcohol derivatives, allowing access to all four stereoisomers from the same starting materials by simply changing the catalyst's configuration. nih.gov
Biocatalysis: Enzymes and whole-cell systems offer a green and highly selective alternative for producing chiral alcohols. nih.gov Ketoreductases can perform stereoselective reductions of ketones to their corresponding alcohols with high enantiomeric excess under mild, aqueous conditions. nih.gov
Precursor Chemistry for the Butan-2-ol Side Chain Elaboration
The key to synthesizing the target molecule is the preparation of the C4 side chain precursor. As mentioned, the most direct carbonyl precursor is 2-hydroxy-2-methylbutanoic acid. The synthesis of α-hydroxy carboxylic acids can be achieved through several established methods. A common route is the hydrolysis of an α-hydroxy nitrile (cyanohydrin), which is formed by the reaction of a ketone with hydrogen cyanide. In this case, methyl ethyl ketone would be the starting material.
An alternative strategy involves the elaboration of the side chain after the formation of the benzimidazole ring. This postsynthetic modification approach offers flexibility. For instance, one could start with a benzimidazole bearing a functional group at the 2-position that can be converted into the desired tertiary alcohol.
Plausible Synthetic Elaboration Route:
Synthesis of 2-Acetylbenzimidazole: This can be prepared by the oxidation of 1-(1H-benzoimidazol-2-yl)ethan-1-ol, which in turn is synthesized from the condensation of o-phenylenediamine and lactic acid. nih.gov
Grignard Reaction: Treatment of 2-acetylbenzimidazole with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), would lead to the formation of the tertiary alcohol, this compound, after an aqueous workup.
This latter approach avoids the potentially harsh conditions required for the direct condensation of o-phenylenediamine with a sterically hindered α-hydroxy acid and allows for the introduction of the side chain at a later stage in the synthetic sequence.
Derivatization Strategies and Functionalization of the Benzimidazole Core in Context of this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to modulating biological activity. For this compound, derivatization can be targeted at three main positions: the nitrogen atoms of the imidazole ring, the C-2 position of the benzimidazole core, and the butan-2-ol side chain.
The presence of a secondary amine in the imidazole ring of this compound offers a prime site for functionalization through N-alkylation and N-substitution reactions. These modifications can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile.
A common and straightforward method for N-alkylation involves the reaction of the benzimidazole with an alkyl halide in the presence of a base. The base deprotonates the imidazole nitrogen, generating a nucleophilic benzimidazolide (B1237168) anion that subsequently attacks the electrophilic alkyl halide. A variety of bases and solvent systems can be employed to achieve this transformation, with the choice often depending on the reactivity of the alkylating agent and the desired reaction conditions.
For instance, a widely used protocol employs potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. This method is effective for reacting benzimidazoles with a range of alkyl halides, including simple alkyl bromides and more complex electrophiles. Another approach involves using a stronger base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF), which can be particularly useful for less reactive alkylating agents.
Phase-transfer catalysis provides an alternative, efficient method for N-alkylation, especially when dealing with reactants of differing solubility. In this setup, a catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) facilitates the transfer of the benzimidazolide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.
The table below summarizes typical conditions for N-alkylation of benzimidazole systems, which are applicable to this compound.
| Reagents | Base | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Alkyl Halide (R-X) | K₂CO₃ | DMF or Acetone | Room Temp. to Reflux | Commonly used, suitable for a wide range of substrates. |
| Alkyl Halide (R-X) | NaH | THF (anhydrous) | 0 °C to Room Temp. | Requires anhydrous conditions; good for less reactive halides. |
| Alkyl Halide (R-X) | KOH (aq.) | DCM/Toluene | Room Temp. | Phase-Transfer Catalyst (e.g., TBAB) required. |
| Alcohol (R-OH) | - | THF | Room Temp. | Mitsunobu reaction (DIAD, PPh₃); mild conditions, inverts stereochemistry if applicable. |
The C-2 position of the benzimidazole ring is the site of the butan-2-ol substituent in the target molecule. Modifications at this position typically involve the synthesis of analogues with different substituents rather than direct displacement of the existing tertiary alcohol group, which would require harsh conditions to break a stable carbon-carbon bond. The synthesis of a diverse library of 2-substituted benzimidazoles allows for the exploration of structure-activity relationships (SAR). nih.gov
The primary synthetic route to C-2 substituted analogues is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. To synthesize analogues of this compound, one would replace 2-hydroxy-2-methylbutanoic acid with other carboxylic acids. For example, condensing o-phenylenediamine with various aliphatic or aromatic carboxylic acids under acidic conditions (the Phillips condensation) yields a wide array of 2-substituted benzimidazoles. nih.govnih.gov
More advanced strategies for C-2 functionalization have been developed. For instance, C-H activation at the C-2 position of a pre-formed benzimidazole ring (where the C-2 is unsubstituted) can be achieved using transition metal catalysts, such as palladium, to introduce aryl or alkyl groups. nih.gov Another innovative approach involves a copper-catalyzed enantioselective C-2 allylation of N-protected benzimidazoles, which allows for the introduction of chiral substituents. mit.edunih.gov This method reverses the typical N-allylation selectivity by activating the benzimidazole as an electrophile. mit.edunih.gov
The table below outlines synthetic strategies for introducing various substituents at the C-2 position of the benzimidazole core, thereby generating analogues of the title compound.
| Desired C-2 Substituent | Reagent with o-phenylenediamine | Method | Reference Reaction |
|---|---|---|---|
| Alkyl/Aryl | Carboxylic Acid (RCOOH) | Condensation | Phillips-Ladenburg Reaction |
| Alkyl/Aryl | Aldehyde (RCHO) | Oxidative Condensation | Weidenhagen Reaction |
| Aryl | Unsubstituted Benzimidazole + Aryl Halide | Direct C-H Arylation | Palladium-catalyzed cross-coupling |
| Allyl (chiral) | N-activated Benzimidazole + 1,3-Diene | Asymmetric Addition | Copper-hydride catalysis mit.edunih.gov |
The butan-2-ol side chain of this compound contains a tertiary alcohol, which presents specific opportunities for chemical modification. Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbinol carbon lacks a hydrogen atom. libretexts.org However, other transformations can be employed to elaborate this side chain.
Dehydration: Under strong acidic conditions and heat, the tertiary alcohol can undergo dehydration (elimination of water) to form a mixture of isomeric alkenes. This E1-type reaction proceeds through a stable tertiary carbocation intermediate. The resulting alkenes can then serve as handles for further functionalization, such as dihydroxylation, epoxidation, or hydrogenation.
Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen using hydrogen halides (e.g., HBr, HCl). This Sₙ1 reaction also proceeds via a tertiary carbocation intermediate, leading to the formation of a 2-halo-2-(1H-benzo[d]imidazol-2-yl)butane. libretexts.org This alkyl halide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups such as azides, nitriles, or amines. vanderbilt.edu
Esterification and Etherification: While direct esterification of tertiary alcohols with carboxylic acids is often difficult due to steric hindrance, they can be converted to esters using more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base. Similarly, etherification can be achieved under specific conditions, for example, by reaction with a potent alkylating agent after converting the alcohol to an alkoxide with a strong base.
These functional group interconversions (FGIs) are fundamental for diversifying the side-chain structure. ub.eduorganic-chemistry.org
| Transformation | Reagents | Product Type | Potential for Further Reaction |
|---|---|---|---|
| Dehydration | Conc. H₂SO₄ or H₃PO₄, heat | Alkene | Hydrogenation, Halogenation, Epoxidation |
| Halogenation | Conc. HX (X=Cl, Br) | Tertiary Alkyl Halide | Nucleophilic substitution (Sₙ1) |
| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester | Hydrolysis to regenerate alcohol |
| Etherification | NaH then R-X | Ether | Ether cleavage under strong acid |
Reaction Mechanisms and Kinetic Studies of Benzimidazole Formation relevant to this compound
The synthesis of this compound is typically achieved through the Phillips condensation reaction. adichemistry.com This method involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, 2-hydroxy-2-methylbutanoic acid, usually in the presence of a strong acid catalyst such as 4N hydrochloric acid or polyphosphoric acid (PPA) at elevated temperatures. adichemistry.comsemanticscholar.org
The reaction mechanism proceeds through several key steps:
Protonation: The carboxylic acid is protonated by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Acylation: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon. This is followed by the elimination of a water molecule to form an N-acyl-o-phenylenediamine intermediate (an amide).
Cyclization: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the amide group. This step forms a five-membered heterocyclic ring, resulting in a gem-diol intermediate (a benzimidazoline derivative).
Dehydration: The final step is the acid-catalyzed dehydration of the gem-diol intermediate. The elimination of a second molecule of water leads to the formation of the aromatic benzimidazole ring. adichemistry.com
Kinetic studies of benzimidazole formation show that the rate-determining step can vary depending on the specific reactants and conditions. However, the initial acylation or the final dehydration step is often the slowest. The reaction rate is influenced by several factors:
Acidity (pH): The reaction is acid-catalyzed. The rate generally increases with acid concentration, as protonation of the carboxylic acid is crucial for the initial acylation step.
Temperature: Like most condensation reactions, the rate increases significantly with temperature. Syntheses are often carried out under reflux conditions to achieve a reasonable reaction time. researchgate.net
Steric and Electronic Effects: The nature of the substituent on the carboxylic acid (the R group) can affect the reaction rate. Electron-withdrawing groups on the carboxylic acid can increase the electrophilicity of the carbonyl carbon, potentially speeding up the initial acylation. Conversely, sterically bulky groups, such as the tertiary butan-2-ol precursor, may hinder the approach of the nucleophile, slowing the reaction down.
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Advanced Theoretical and Computational Studies of 2 1h Benzo D Imidazol 2 Yl Butan 2 Ol
Molecular Modeling and Simulation Approaches for the Chemical Compound
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For benzimidazole (B57391) derivatives like 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets, such as proteins or enzymes. semanticscholar.orgtandfonline.com These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve.
Another important parameter derived from MD simulations is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues or parts of the ligand. researchgate.net This analysis helps identify which regions of the protein-ligand complex are flexible and which are rigid, highlighting key residues that contribute to the binding interaction.
Conformational analysis through MD simulations explores the different spatial arrangements (conformations) that a molecule can adopt due to the rotation around its single bonds. The butan-2-ol substituent at the C-2 position of the benzimidazole core in this compound provides significant conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are more likely to be biologically active. nih.gov Understanding these preferred conformations is crucial for rational drug design, as the molecule's shape dictates its ability to fit into a biological target's binding pocket.
Table 1: Illustrative MD Simulation Stability Metrics for a Benzimidazole Derivative-Protein Complex
This interactive table provides an example of data obtained from a molecular dynamics simulation to assess the stability of a ligand-protein complex. Lower and more stable RMSD values over time suggest a stable binding interaction.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Notes |
| 0 | 0.0 | 0.0 | Initial docked pose. |
| 10 | 1.2 | 1.5 | Initial equilibration phase, molecule adjusting in the binding site. |
| 20 | 1.8 | 1.9 | System continues to equilibrate. |
| 30 | 1.7 | 2.1 | Fluctuations begin to decrease. |
| 40 | 1.6 | 2.0 | Approaching equilibrium. |
| 50 | 1.5 | 2.0 | System has reached a stable plateau, indicating a stable complex. |
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
While molecular docking provides a preliminary estimate of binding affinity, more accurate methods are needed for reliable prediction. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular "end-point" techniques for calculating the binding free energy of a ligand to a biological macromolecule. nih.govnih.gov These methods offer a balance between computational accuracy and speed, being more rigorous than docking scores but less demanding than alchemical free energy calculations. nih.gov
The MM/PBSA and MM/GBSA approaches are typically applied to a series of snapshots extracted from an MD simulation trajectory, allowing for the averaging of energies over a range of conformations. 34.237.233 The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term in the equation is the sum of the molecular mechanics (MM) energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and an entropic term (-TΔS). rsc.orgfrontiersin.org
The total energy is broken down as follows:
ΔE_MM : This term includes the internal energy from bonds, angles, and dihedrals, as well as non-bonded van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions. 34.237.233
ΔG_solv : This represents the energy required to transfer the solute from a vacuum into the solvent. It is composed of a polar component (ΔG_polar) and a non-polar component (ΔG_nonpolar). The polar part is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) continuum solvation models, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). 34.237.233frontiersin.org
-TΔS : This term accounts for the change in conformational entropy upon ligand binding. Its calculation is computationally intensive and is sometimes omitted, in which case the result is referred to as a binding enthalpy rather than a free energy. rsc.org
These calculations provide a detailed energetic profile of the binding event, helping to rationalize the molecular interactions observed in docking and MD simulations and to rank compounds based on their predicted affinities.
Table 2: Example of MM/GBSA Binding Free Energy Calculation for a Benzimidazole Derivative
This interactive table illustrates the individual energy components that contribute to the total binding free energy as calculated by the MM/GBSA method. A more negative ΔG_bind value indicates a stronger predicted binding affinity.
| Energy Component | Value (kcal/mol) | Contribution |
| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -22.1 | Favorable |
| Polar Solvation Energy (ΔG_polar) | +35.8 | Unfavorable (Desolvation penalty) |
| Non-polar Solvation Energy (ΔG_nonpolar) | -4.2 | Favorable |
| Total Binding Energy (ΔG_bind) | -36.0 | Overall Favorable Binding |
Structure-Activity Relationship (SAR) Studies via Computational Methods for Substituted Benzimidazoles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rroij.com For the benzimidazole scaffold, SAR investigations have shown that substitutions at the N-1, C-2, C-5, and C-6 positions can significantly modulate pharmacological effects. mdpi.comnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful framework for systematically exploring these relationships. nih.govrsc.org
QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, which are quantified by molecular descriptors. researchgate.netscirp.org Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel, yet-to-be-synthesized benzimidazole derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.netijpsr.com
The development of a QSAR model involves several key steps:
Data Set Preparation : A series of benzimidazole derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. scirp.org
Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can be classified into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and physicochemical (e.g., lipophilicity (logP), polar surface area). scirp.orgijpsr.com
Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that links a subset of the most relevant descriptors to the observed biological activity. scirp.orgijpsr.com
Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net
For benzimidazole derivatives, QSAR studies have revealed the importance of various descriptors. For example, studies have shown that properties like lipophilicity, the presence of hydrogen bond donors/acceptors, and specific electronic features are often correlated with the antiviral or anti-inflammatory activity of these compounds. rroij.comnih.govijpsr.com These models provide valuable insights into the molecular features required for potent biological activity, guiding the rational design of new derivatives.
Table 3: Illustrative QSAR Model for a Series of Substituted Benzimidazoles
This interactive table presents a hypothetical data set for a QSAR study. It shows how different substituents on a benzimidazole core can alter molecular descriptors, which in turn are used by the QSAR model to predict biological activity (pIC50 = -log(IC50)).
| Compound ID | Substituent at C-2 | Lipophilicity (ClogP) | Polar Surface Area (Ų) | Observed pIC50 | Predicted pIC50 |
| BZ-1 | -CH3 | 2.1 | 45.2 | 6.5 | 6.4 |
| BZ-2 | -CF3 | 2.9 | 45.2 | 7.1 | 7.2 |
| BZ-3 | -OH | 1.5 | 65.4 | 5.8 | 5.9 |
| BZ-4 | -NH2 | 1.3 | 71.3 | 6.2 | 6.1 |
| BZ-5 | -Phenyl | 3.8 | 45.2 | 7.5 | 7.4 |
Mechanistic Investigations of 2 1h Benzo D Imidazol 2 Yl Butan 2 Ol Interactions
Elucidation of Molecular Recognition Events with Biological Macromolecules (Enzymes, Receptors)
The benzimidazole (B57391) core structure serves as a crucial pharmacophore that facilitates interactions with various biological macromolecules. Molecular recognition often involves a combination of hydrogen bonding, hydrophobic interactions, and sometimes coordination with metal ions within the active sites of enzymes or the binding pockets of receptors.
For instance, studies on benzimidazole-based inhibitors targeting kinases reveal that the benzimidazole moiety can engage in critical hydrogen bond interactions. In the context of poly(ADP-ribose)polymerase-1 (PARP-1), co-crystal structures of benzimidazole derivatives demonstrate a unique binding mode within the enzyme's active site. Similarly, in the inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), docking studies show that the 2-phenyl-1H-benzo[d]imidazole scaffold occupies the active pocket and interacts with amino acid residues like Gln165 through hydrogen bonding.
In the case of FtsZ, a key bacterial cell division protein, benzimidazole derivatives are thought to bind at either the nucleotide-binding site or allosteric sites. Docking analyses of certain benzimidazole carboxamides suggest that they may bind to the C-terminal domain of FtsZ, near the T7 loop.
With antifungal targets like sterol 14α-demethylase (CYP51), the azole group (structurally related to the imidazole (B134444) part of benzimidazole) plays a key role. It forms a coordination bond with the heme iron atom in the enzyme's active site, which is a primary molecular recognition event leading to inhibition. The rest of the molecule then establishes further contacts within the active site, contributing to binding affinity and specificity.
Enzyme Inhibition Mechanisms
The benzimidazole scaffold has been integrated into inhibitors for a diverse array of enzymes, operating through various mechanisms.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Benzothiazinones (BTZs), a class of potent inhibitors, act as suicide substrates for DprE1. The mechanism involves the formation of an irreversible covalent bond between the inhibitor and a cysteine residue (Cys387) in the active site of the enzyme. This covalent modification leads to the inactivation of DprE1, blocking the synthesis of essential arabinan (B1173331) polymers and causing bacterial death.
FtsZ (Filamenting temperature-sensitive mutant Z): FtsZ is a bacterial GTPase essential for cell division and is a promising antibacterial target. Benzimidazole derivatives have been shown to inhibit FtsZ function. One mechanism involves the disruption of FtsZ assembly and polymerization into the Z-ring. For example, certain benzo[d]imidazole-2-carboxamides have been identified as potent inhibitors of FtsZ from Bacillus subtilis, perturbing the protein's secondary structure. The inhibition of FtsZ's GTPase activity is another key aspect of the mechanism, which stalls the cell division process.
PtpB (Protein tyrosine phosphatase B): Research on the inhibition of PtpB by 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol or related benzimidazole compounds was not identified in the searched sources.
PI3K (Phosphoinositide 3-kinase) isoforms: The PI3K/AKT/mTOR signaling pathway is crucial in cell growth and is often dysregulated in cancer. Benzimidazole-containing compounds have been developed as PI3K inhibitors. These molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of the PI3K catalytic subunit (e.g., p110δ). For example, the pan-PI3K inhibitor Buparlisib, which contains a dimorpholinopyrimidine structure, inhibits the four isoforms of class I PI3K by competing with ATP. The binding often involves forming hydrogen bonds with key residues in the hinge region of the ATP-binding pocket, such as Val828 in PI3Kδ.
14α-demethylase (CYP51): This enzyme is a critical component of the sterol biosynthesis pathway in fungi and is the primary target of azole antifungal drugs. Azole and benzimidazole-based inhibitors function by blocking the catalytic activity of this cytochrome P450 enzyme. The primary mechanism involves the heterocyclic nitrogen atom of the inhibitor coordinating with the heme iron atom at the enzyme's active site. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol (B1674476), thereby depleting the fungal membrane of its essential ergosterol (B1671047) component and leading to the accumulation of toxic sterols. The potency and selectivity of these inhibitors are influenced by the interactions of their non-coordinating portions with the amino acid residues lining the active site cavity.
Table 1: Inhibitory Activity of Select Benzimidazole and Azole Derivatives Against Various Enzymes This table presents data for various derivatives to illustrate the inhibitory potential of the broader chemical class, as specific data for this compound was not available.
| Compound Class/Derivative | Target Enzyme | Measurement | Value | Reference |
|---|---|---|---|---|
| Benzimidazole Carboxamide (1o) | B. subtilis FtsZ | % Inhibition | 91 ± 5% | |
| BT-benzo-29 | FtsZ | Kd | 24 ± 3 μM | |
| Posaconazole | C. albicans CYP51 | IC50 | 0.2 μM | |
| Fluconazole | C. albicans CYP51 | IC50 | 0.31 μM | |
| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 | IC50 | 1.65 ± 0.55 μM |
Mechanistic Insights from In Silico Predictions
Computational methods, including molecular docking and molecular dynamics simulations, provide valuable mechanistic insights where experimental data is sparse. These techniques are often used to predict the binding modes of benzimidazole derivatives and to estimate their pharmacokinetic properties.
In silico docking studies have been instrumental in understanding the interactions of benzimidazole compounds with their target enzymes. For instance, docking analysis predicted that the antibacterial agent BT-benzo-29 binds to the C-terminal domain of FtsZ, a prediction later supported by mutagenesis experiments. For DprE1 inhibitors, covalent docking approaches have been used to screen libraries of benzothiazinone analogs, identifying compounds with high binding affinities and stable interactions within the active site, forming a covalent bond with Cys387.
Regarding absorption and distribution parameters, in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial in the early stages of drug discovery. For novel DprE1 inhibitor candidates, physicochemical and ADMET characteristics were predicted computationally, indicating the potential for good oral bioavailability for the most promising analogs. Imidazole derivatives, as a class, are recognized for their ability to improve the pharmacokinetic characteristics of molecules, often being used to optimize solubility and bioavailability parameters. Computational tools can predict properties such as lipophilicity (LogP), aqueous solubility, and membrane permeability, which are key determinants of a compound's absorption and distribution profile.
Academic Research on Biological Activity of 2 1h Benzo D Imidazol 2 Yl Butan 2 Ol Derivatives in Vitro Studies Only
Antimycobacterial Activity and Target Engagement in Academic Settings
The search for novel antitubercular agents has led researchers to investigate benzimidazole (B57391) derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net In vitro studies have been crucial in identifying the potential of these compounds and elucidating their mechanisms of action at the enzymatic level.
Inhibition of Mycobacterium tuberculosis Enzymes (e.g., DprE1, FtsZ, EmbC, PtpB)
Academic research has identified several key enzymes in Mycobacterium tuberculosis that are essential for its survival and are potential targets for new drugs. One such target is the Filamenting temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, which is necessary for cytokinesis, ultimately leading to bacterial cell death. nih.gov Studies on trisubstituted benzimidazole derivatives have shown that they can inhibit Mtb-FtsZ assembly in a dose-dependent manner. nih.gov Some lead compounds from these studies were found to unexpectedly enhance the GTPase activity of Mtb-FtsZ, which destabilizes its assembly and leads to efficient inhibition of polymerization. nih.gov
While the provided search results focus heavily on FtsZ as a target for benzimidazole derivatives, the specific inhibition of other key enzymes like DprE1, EmbC, and PtpB by 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol derivatives is not explicitly detailed in the search results. However, the broad antimycobacterial activity of benzimidazoles suggests that they may interact with various biological targets within the mycobacterium. researchgate.net
Structure-Activity Relationships for Antitubercular Efficacy in In Vitro Models
The relationship between the chemical structure of benzimidazole derivatives and their antitubercular activity is a key area of investigation. nih.govnih.gov Modifications at various positions of the benzimidazole ring system have been shown to significantly influence their efficacy. For instance, in studies of 2,5,6-trisubstituted benzimidazoles, modifications at the 2, 5, and 6 positions were explored to optimize potency and metabolic properties. nih.gov It was observed that certain substituents at these positions led to compounds with excellent growth inhibitory activities against M. tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov
One study on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ revealed that compounds with a cyclopentyl or a pent-3-yl substituent at the 2-position exhibited good inhibitory activity. nih.gov This suggests that the nature of the substituent at the C-2 position, where the butan-2-ol group is located in the subject compound, is critical for activity. Furthermore, another study highlighted that 2,5-disubstituted benzimidazoles were more effective in vitro against M. tuberculosis than their 1,2,5-trisubstituted counterparts. frontiersin.org Specifically, derivatives with halogen atoms or methyl groups on the benzimidazole ring and a cyclohexylethyl substituent at the C-2 position demonstrated excellent tuberculostatic activity. nih.gov The presence of electron-withdrawing groups on the benzimidazole ring has also been associated with better antimycobacterial activity. connectjournals.com
The following table summarizes the in vitro antitubercular activity of selected benzimidazole derivatives from academic research.
| Compound Class | Target Organism | Key Findings | MIC Range (µg/mL) | Reference |
| 2,5,6-Trisubstituted benzimidazoles | M. tuberculosis H37Rv | Inhibition of Mtb-FtsZ | 0.004–50 | nih.gov |
| 2,5-Disubstituted benzimidazoles | M. tuberculosis H37Rv | More potent than 1,2,5-trisubstituted analogs | 6.25–25 | frontiersin.org |
| C-2 cyclohexylethyl substituted benzimidazoles | M. tuberculosis and M. bovis | Excellent tuberculostatic activity | 0.75–1.5 | nih.gov |
| N-benzylidene-1H-benzo[d]imidazol-6-amines | M. tuberculosis H37Rv | Electron-withdrawing groups enhance activity | 3.125–6.25 | connectjournals.com |
Antifungal Activity and Mechanistic Considerations in In Vitro Research
Benzimidazole derivatives have also been extensively studied for their potential as antifungal agents. researchgate.netnih.gov These in vitro investigations have focused on their ability to inhibit the growth of various pathogenic fungi and have delved into the molecular mechanisms underlying their antifungal action.
Targeting Ergosterol (B1671047) Biosynthesis Pathways (e.g., 14α-demethylase)
A primary mechanism of action for many antifungal drugs is the disruption of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. mdpi.com Ergosterol is a key component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. mdpi.com The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a critical component of this pathway and a major target for azole antifungal drugs. mdpi.comacs.org
Research has shown that certain benzimidazole derivatives can also inhibit ergosterol biosynthesis. nih.govnih.gov One study identified a novel benzimidazole derivative that targets Erg11p, the protein encoded by the ERG11 gene which is lanosterol 14α-demethylase, in the ergosterol biosynthesis pathway. nih.govnih.gov This was supported by transcriptional profiling and sterol analysis, which showed an accumulation of sterols indicative of Erg11p inhibition. nih.govnih.gov Molecular docking studies have further supported the potential for benzimidazole-triazole hybrids to bind to the active site of 14α-demethylase, suggesting a possible mechanism for their antifungal activity. acs.orgresearchgate.net
Structure-Activity Relationships for Antifungal Efficacy in Laboratory Assays
The antifungal potency of benzimidazole derivatives is closely linked to their chemical structure. nih.gov Academic studies have explored how different substituents on the benzimidazole scaffold affect their activity against various fungal strains. For example, a study on bisbenzimidazole compounds found that their antifungal activity was dependent on the length of the alkyl chain connecting the benzimidazole rings, with some compounds showing equal or superior activity compared to standard antifungal agents. nih.gov
In another study focusing on benzimidazole-1,2,4-triazole derivatives, it was found that certain substitutions on the phenyl ring attached to the triazole moiety led to significant antifungal potential, particularly against Candida glabrata. acs.orgresearchgate.net Compounds with specific substitutions exhibited higher antifungal activity than the commonly used drugs voriconazole (B182144) and fluconazole. acs.orgresearchgate.net The presence of a pyrrole (B145914) heterocycle at the 2-position of the benzimidazole ring has also been identified as beneficial for antifungal activity against dermatophytes. mdpi.com
The following table presents a summary of the in vitro antifungal activity of selected benzimidazole derivatives from academic research.
| Compound Class | Target Organism(s) | Putative Mechanism of Action | MIC Range (µg/mL) | Reference |
| Bisbenzimidazoles | Various fungal strains | Dependent on alkyl chain length | 0.975–15.6 | nih.gov |
| Benzimidazole-1,2,4-triazole derivatives | Candida species | Inhibition of 14α-demethylase | 0.97 | acs.orgresearchgate.net |
| 2-heterocycle substituted benzimidazoles | Dermatophytes | Not specified | IC50: 0.97–3.80 | mdpi.com |
| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Pathogenic yeasts | Inhibition of Erg11p | Not specified | nih.govnih.gov |
Antiviral Potentials and Viral Target Interactions (e.g., SARS-CoV-2) in Academic Contexts
The broad biological activity of benzimidazole derivatives has prompted investigations into their antiviral potential against a range of viruses. researchgate.netresearchgate.net In vitro screening assays are typically the first step in identifying compounds with antiviral activity and provide insights into their possible mechanisms of action.
Research has shown that benzimidazole derivatives can exhibit antiviral activity against various RNA and DNA viruses. researchgate.net For instance, some 2-phenylbenzimidazole (B57529) derivatives have shown activity against viruses such as coxsackievirus B2 (CVB-2) and bovine viral diarrhea virus (BVDV). researchgate.net The mechanism of action for some of these compounds has been linked to the inhibition of viral enzymes like the RNA-dependent RNA polymerase (RdRp). nih.gov
In the context of the SARS-CoV-2 pandemic, there has been significant interest in repurposing existing drugs and exploring new compounds with potential anti-coronavirus activity. nih.gov Some studies have investigated imidazole (B134444) and benzimidazole derivatives for their potential to inhibit SARS-CoV-2. researchgate.netnih.gov One study reported that several benzimidazole derivatives demonstrated in vitro antiviral activity against SARS-CoV-2. researchgate.net Another study provided evidence that a benzimidazole compound, bazedoxifene, could inhibit the interaction between the SARS-CoV-2 receptor-binding domain (RBD) and the human ACE2 receptor in vitro, suggesting a potential mechanism for blocking viral entry. nih.gov
While these studies highlight the potential of the broader benzimidazole class of compounds, specific in vitro data for this compound and its close derivatives against SARS-CoV-2 are not extensively detailed in the provided search results. The existing research provides a foundation for further investigation into the antiviral properties of this specific chemical entity.
The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives from academic research.
| Compound Class | Target Virus(es) | Putative Mechanism of Action | IC50 Range (µM) | Reference |
| 2-Phenylbenzimidazole derivatives | CVB-2, BVDV, HSV-1, YFV | Inhibition of NS5B RdRp for BVDV | 0.8–1.5 (for BVDV) | researchgate.netsemanticscholar.org |
| Benzimidazole-2-phenyl-carboxamides | BVDV | Dual inhibition of viral entry and replication | EC50: 0.23–0.3 | nih.gov |
| Various benzimidazole derivatives | SARS-CoV-2 | Not specified | 1.5–28 | researchgate.net |
| Bazedoxifene (a benzimidazole derivative) | SARS-CoV-2 | Inhibition of RBD/ACE2 interaction | 1.237 | nih.gov |
Inhibition of Viral Proteases and Polymerases (e.g., Mpro, PLpro, RdRp, Spike-RBD)
Derivatives of the broader benzimidazole class have been identified as inhibitors of key viral enzymes crucial for the replication of coronaviruses like SARS-CoV-2. The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are essential for processing viral polyproteins, making them prime targets for antiviral drugs. scienceopen.comnih.gov
In one study, a series of inhibitors based on a benzoisothiazolone scaffold were designed and evaluated for their activity against SARS-CoV-2 Mpro, PLpro, and RNA-dependent RNA polymerase (RdRp). The most effective compound, 16b-3 , demonstrated potent and selective inhibition of Mpro with a half-maximal inhibitory concentration (IC50) of 116 nM. nih.gov This compound showed high selectivity for Mpro over PLpro and RdRp, indicating a specific mechanism of action. nih.govresearchgate.net Further experiments confirmed that 16b-3 acts as an irreversible inhibitor of SARS-CoV-2 Mpro. nih.gov
Another compound, Y180 , a diamide (B1670390) derivative, was also identified as a potent Mpro inhibitor with a Ki value of 1 nM. news-medical.net It exhibited strong antiviral activity in cell-based assays against multiple SARS-CoV-2 variants. nih.gov
The inhibitory activities of representative benzoisothiazolone derivatives against these viral enzymes are summarized below.
| Compound | Mpro IC50 (nM) | PLpro Inhibition (%) @ 10 µM | RdRp Inhibition (%) @ 10 µM |
| 16b-1 | 1290 | 1.1 | 14.3 |
| 16b-2 | 303 | 3.4 | 19.5 |
| 16b-3 | 116 | 1.6 | 17.1 |
| Ebsulfur | 490 | 11.2 | 21.4 |
Data sourced from discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold. nih.gov
Structure-Activity Relationships for Antiviral Efficacy in Cell-Based Assays
Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of benzimidazole derivatives. Research has shown that modifications at various positions on the benzimidazole ring system can significantly impact efficacy. For instance, a study of 1H-benzo[d]imidazole-5-carboxamide derivatives revealed that converting carboxylic acid and carboxylate ester groups into amides enhanced inhibitory action against the Yellow Fever Virus (YFV). nih.gov
Anticancer Research and Cellular Pathway Modulation (In Vitro Academic Assays)
Benzimidazole derivatives are widely investigated for their anticancer properties, demonstrating the ability to interact with various cellular targets and modulate pathways involved in cancer cell proliferation and survival. ijirt.orgresearchgate.net
Interaction with Kinases (e.g., PI3K isoforms)
Certain benzimidazole-related scaffolds have been shown to interfere with critical signaling pathways, including those regulated by kinases. The imidazo[2,1-b]benzothiazole (B1198073) derivative, Triflorcas , was found to alter the phosphorylation levels of the PI3K-Akt pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
In another study, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were synthesized and evaluated as multi-kinase inhibitors. Two compounds, 6h and 6i , emerged as the most potent, demonstrating significant inhibitory activity against kinases such as EGFR, HER2, and CDK2. Furthermore, compound 6i showed potent inhibition of the mTOR enzyme, with IC50 values comparable to established tyrosine kinase inhibitors. mdpi.com
Impact on Cell Proliferation in In Vitro Cancer Cell Lines
Numerous in vitro studies have confirmed the antiproliferative effects of benzimidazole derivatives across a wide range of human cancer cell lines.
One study synthesized a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives and tested their activity against four cancer cell lines: HepG2 (liver), SK-OV-3 (ovarian), NCI-H460 (lung), and BEL-7404 (liver). Several compounds exhibited moderate to high inhibitory activity. nih.gov Similarly, new conjugates of (3-(1H-benzo[d]imidazol-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone were evaluated against prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with most showing considerable cytotoxicity. rsc.org Compounds 5g and 6f from this series were particularly effective against the DU-145 prostate cancer line, with IC50 values of 0.68 µM and 0.54 µM, respectively. rsc.org
The cytotoxic activities of various benzimidazole derivatives are presented in the table below.
| Compound Series | Cancer Cell Line | Most Active Compound | IC50 (µM) |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines nih.gov | HepG2 (Liver) | 3a1 | 1.83 |
| SK-OV-3 (Ovarian) | 3c2 | 2.01 | |
| NCI-H460 (Lung) | 3c2 | 2.15 | |
| Benzylidenebenzohydrazide Hybrids mdpi.com | HCT-116 (Colon) | 6c | 9.87 |
| HepG2 (Liver) | 6i | 7.82 | |
| MCF-7 (Breast) | 6c | 10.21 | |
| Indolyl-methanone Conjugates rsc.org | DU-145 (Prostate) | 6f | 0.54 |
| A549 (Lung) | 5g | 1.12 | |
| HeLa (Cervical) | 6f | 1.21 | |
| MCF-7 (Breast) | 5g | 0.94 |
Mechanistic studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov For example, compound 3a1 was found to up-regulate pro-apoptotic proteins like Bax and down-regulate the anti-apoptotic protein Bcl-2. nih.gov The lead compound 6i also induced apoptosis in HepG2 cells, accompanied by the upregulation of caspase-3 and Bax and downregulation of Bcl-2. mdpi.com
Other Reported Biological Activities (Academic In Vitro Contexts)
Beyond their antiviral and anticancer effects, benzimidazole derivatives have demonstrated other significant biological activities in academic in vitro settings.
Anti-inflammatory and Analgesic Effects (focused on molecular mechanisms)
The structural core of benzimidazole is present in compounds that exhibit anti-inflammatory properties. The mechanism often involves the inhibition of key enzymes and mediators in the inflammatory pathway. mdpi.com Research has shown that some 2-phenyl-substituted benzimidazoles can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that are critical for the production of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com
A study on nicotinic acid and pyridazine (B1198779) derivatives containing the benzimidazole moiety screened compounds for their ability to inhibit inflammatory cytokines. The most active compounds were found to inhibit tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2), which are key mediators of the inflammatory response. cu.edu.eg
Antioxidant Mechanisms and Radical Scavenging Activity in Chemical and Biochemical Assays
The antioxidant potential of benzimidazole derivatives has been a subject of extensive academic research, with numerous in vitro studies designed to elucidate their mechanisms of action and radical scavenging capabilities. mdpi.comtandfonline.com These investigations primarily utilize chemical and biochemical assays to assess the ability of these compounds to neutralize harmful free radicals, which are implicated in the pathogenesis of various degenerative diseases. tandfonline.comresearchgate.net The core mechanism underlying the antioxidant activity of many benzimidazole derivatives is their capacity to act as hydrogen or electron donors, a process that stabilizes reactive oxygen species (ROS). researchgate.netscielo.br
The structural features of these derivatives play a crucial role in their antioxidant efficacy. The presence and position of substituent groups on the benzimidazole scaffold and any associated aryl rings can significantly influence radical scavenging potential. acs.orgnih.gov In particular, derivatives endowed with phenolic hydroxy groups are often potent antioxidants, as these moieties can readily donate a hydrogen atom to terminate radical chain reactions. scielo.brnih.gov
A variety of in vitro assays are employed to quantify the antioxidant activity of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, ferric reducing antioxidant power (FRAP), and lipid peroxidation inhibition assays. mdpi.comnih.gov
DPPH Radical Scavenging Assays
The DPPH assay is a widely used spectrophotometric method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.govmdpi.com A study evaluating a series of arylated benzimidazoles demonstrated significant DPPH radical scavenging potential, with half-maximal inhibitory concentration (IC50) values ranging from 1.36 ± 0.09 to 3.60 ± 0.20 μM. acs.orgnih.gov These values were comparable to the standard antioxidant, ascorbic acid, which had an IC50 of 0.73 ± 0.05 μM. acs.orgnih.gov
Research into benzimidazole-hydrazone derivatives revealed that the number and position of hydroxyl groups on the aryl ring are critical for activity. nih.gov The introduction of a second hydroxyl group to the structure enhanced the antioxidant capacity significantly; one dihydroxy-substituted compound was found to be approximately 400 times more active than its monohydroxy counterpart. nih.gov Other studies have described novel benzimidazole derivatives that were 17 to 18 times more potent than the standard antioxidant Butylated hydroxytoluene (BHT) in scavenging the DPPH radical. researchgate.net
Table 1: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives
| Compound | IC50 Value (μM) | Reference Compound | IC50 Value (μM) | Source |
|---|---|---|---|---|
| Arylated Benzimidazole 1 | 1.40 ± 0.09 | Ascorbic Acid | 0.73 ± 0.05 | acs.orgnih.gov |
| Arylated Benzimidazole 3 | 1.40 ± 0.30 | Ascorbic Acid | 0.73 ± 0.05 | acs.orgnih.gov |
| 2-(1H-benzimidazol-2-yl)phenol | 1974 | N/A | N/A | researchgate.netsemanticscholar.org |
| 2-p-tolyl-1H-benzimidazole | 773 | N/A | N/A | researchgate.netsemanticscholar.org |
| Novel Benzimidazole 12 | 13 | BHT | 230 | researchgate.net |
| Novel Benzimidazole 13 | 12 | BHT | 230 | researchgate.net |
ABTS Radical Scavenging Assays
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds. tandfonline.comresearchgate.net In a study of substituted benzimidazole analogues, the compounds exhibited potent ABTS radical scavenging activity, with IC50 values in the range of 1.37 ± 0.21 to 4.00 ± 0.10 μM. nih.gov This was compared against ascorbic acid, which presented an IC50 value of 0.72 ± 0.21 μM. acs.orgnih.gov
Structure-activity relationship (SAR) analyses have indicated that specific substitutions can enhance scavenging potential. acs.org For instance, it was observed that fluoro substitution on the benzimidazole ring can scavenge radicals more effectively than chloro substitution. acs.org Furthermore, when comparing different heterocyclic scaffolds, benzimidazole-containing compounds were found to have higher radical scavenging activity than analogous benzothiazole (B30560) derivatives in the ABTS assay. bas.bg
Table 2: ABTS Radical Scavenging Activity of Selected Benzimidazole Derivatives
| Compound | IC50 Value (μM) | Reference Compound | IC50 Value (μM) | Source |
|---|---|---|---|---|
| Arylated Benzimidazole 1 | 1.42 ± 0.10 | Ascorbic Acid | 0.72 ± 0.21 | acs.orgnih.gov |
| Arylated Benzimidazole 3 | 1.40 ± 0.08 | Ascorbic Acid | 0.72 ± 0.21 | acs.orgnih.gov |
| Arylated Benzimidazole 7 | 1.42 ± 0.04 | Ascorbic Acid | 0.72 ± 0.21 | acs.orgnih.gov |
Other In Vitro Antioxidant Evaluations
Beyond DPPH and ABTS assays, the antioxidant profiles of benzimidazole derivatives have been assessed through other complementary methods. These include the inhibition of lipid peroxidation, reducing power assays, and β-carotene bleaching inhibition. mdpi.com Some novel benzimidazole compounds have demonstrated significant capacity to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes, indicating their potential to protect cell membranes from oxidative damage. researchgate.netnih.gov The collective results from these varied assays provide a comprehensive understanding of the antioxidant mechanisms of benzimidazole derivatives, highlighting their potential as effective radical scavengers. mdpi.com
Applications in Coordination Chemistry and Materials Science
Ligand Properties of 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol and Related Benzimidazole (B57391) Alcohols
Benzimidazole and its derivatives are well-regarded for their versatility as ligands in coordination chemistry. This is due to the presence of multiple coordination sites, namely the pyridine-type nitrogen atom of the imidazole (B134444) ring and the amine-type nitrogen atom. The coordination chemistry of benzimidazole derivatives has been extensively studied with various transition metals. jocpr.com
Benzimidazole alcohols, including structures related to this compound, typically act as bidentate or monodentate ligands. In many instances, they coordinate to metal ions through the nitrogen atom of the imidazole ring and the oxygen atom of the alcohol group, forming stable chelate rings. The deprotonation of the hydroxyl group can lead to the formation of neutral complexes.
A series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives have been synthesized from 2-(1H-benzimidazol-2-yl)-phenol derivatives. nih.gov These complexes demonstrate the ability of benzimidazole alcohols to form stable coordination compounds. Studies on other substituted benzimidazole ligands show coordination to metal ions through the benzimidazole nitrogen and an amino group. ekb.eg The formation of metal complexes with the general empirical formula M(L)₂Cl₂·nH₂O (where M = Cu, Ni and L = a 2-substituted benzimidazole ligand) further illustrates the common coordination behavior of this class of compounds. jocpr.com
The chelation of metal ions by benzimidazole derivatives can result in various geometries, including tetrahedral, square planar, and octahedral complexes, depending on the metal ion and the specific ligands involved. jocpr.comresearchgate.net For instance, Ni(II) complexes with certain 2-substituted benzimidazoles have been found to exhibit tetrahedral geometry, while the corresponding Cu(II) complexes show a square planar geometry. jocpr.com
| Metal Ion | Ligand Type | Typical Coordination Mode | Resulting Complex Geometry |
| Cu(II) | 2-substituted benzimidazole | Monodentate or Bidentate | Square Planar |
| Ni(II) | 2-substituted benzimidazole | Monodentate or Bidentate | Tetrahedral, Octahedral |
| Zn(II) | 2-(1H-benzimidazol-2-yl)-phenol | Bidentate | Not specified |
| Ag(I) | bis-benzimidazole derivatives | Not specified | Not specified |
The formation of metal complexes with benzimidazole alcohols is typically confirmed through various spectroscopic techniques, including FT-IR, ¹H-NMR, and UV-Visible spectroscopy.
FT-IR Spectroscopy: In the FT-IR spectra of benzimidazole ligands, characteristic bands corresponding to the N-H and O-H stretching vibrations are observed. Upon complexation, a shift in the ν(C=N) band of the imidazole ring to a lower frequency is often indicative of coordination through the nitrogen atom. For example, in a series of metal complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives, the IR spectra showed characteristic bands for ν(-NH) & ν(-OH) around 3324 cm⁻¹, ν(-C=N) at 1631 cm⁻¹, and upon complexation with copper, new bands appeared for ν(Cu-O) at 474 cm⁻¹ and ν(Cu-N) at 438 cm⁻¹. nih.gov
¹H-NMR Spectroscopy: The ¹H-NMR spectra of the diamagnetic metal complexes provide valuable information about the coordination environment. The signal corresponding to the N-H proton of the imidazole ring often broadens or shifts upon coordination. For instance, the ¹H-NMR spectrum of 2-(1H-benzimidazol-2-yl)-phenol shows signals at 13.17 ppm (-OH) and 13.14 ppm (-NH). nih.gov
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide insights into the geometry of the coordination sphere. For instance, the electronic absorption spectra of Ni(II) complexes with benzimidazole derivatives often show transitions characteristic of an octahedral field. iosrjournals.org In the case of Cu(II) complexes of 2-(1H-benzimidazol-2-yl)-phenol, d-d transitions are observed in the visible region. nih.gov
| Spectroscopic Technique | Key Observables for Complexation |
| FT-IR | Shift in ν(C=N) band of the imidazole ring; Appearance of new bands corresponding to metal-ligand bonds (M-N, M-O). |
| ¹H-NMR | Broadening or shifting of the N-H proton signal. |
| UV-Visible | Appearance of d-d transition bands in the visible region for transition metal complexes, providing information on the coordination geometry. |
The geometrical and electronic structures of coordination complexes containing benzimidazole ligands are influenced by the nature of the metal ion and the substituents on the benzimidazole ring. X-ray diffraction studies have been instrumental in determining the precise coordination geometries.
For example, the crystal structure of a Cu(II) complex with 2-(2′-quinolyl)benzimidazole reveals a trigonal bipyramidal coordination geometry around the central copper ion. researchgate.net In other cases, zinc and lead complexes with 2-(1H-benzo[d]imidazol-2-yl)quinoline have been shown to adopt distorted tetrahedral and six-fold coordination geometries, respectively. researchgate.net
Electronic structure calculations, often performed alongside experimental studies, provide a deeper understanding of the bonding and electronic properties of these complexes. nih.gov These computational methods can help to elucidate the nature of the metal-ligand bonds and predict the electronic absorption spectra of the complexes.
Potential for Optoelectronic and Nonlinear Optical (NLO) Materials based on Benzimidazole Scaffoldstandfonline.comtandfonline.comresearchgate.net
The benzimidazole scaffold is a promising component in the design of materials for optoelectronic and nonlinear optical (NLO) applications. acs.org This is attributed to the extended π-conjugated system of the benzimidazole ring, which facilitates efficient electron delocalization, a key requirement for NLO activity. tandfonline.com Organic materials containing benzimidazole often exhibit high optical non-linearity. tandfonline.com
Benzimidazole derivatives can function as effective chromophores, absorbing light in the UV and visible regions of the electromagnetic spectrum. nih.govacs.org The absorption and emission properties of these compounds can be tuned by modifying the substituents on the benzimidazole ring. This tunability makes them attractive for applications in areas such as organic light-emitting diodes (OLEDs) and as photosensitizers. ssrn.comresearchgate.net
For instance, benzimidazole can act as a chromophore that, when combined with other molecules like chlorophyll-a, can increase electron delocalization and cause a red-shift in the maximum absorption wavelength, which is beneficial for synthesizing long-wavelength absorbing photosensitizers. nih.govacs.org Furthermore, an artificial light-harvesting system has been developed based on zinc porphyrin and benzimidazole, demonstrating the potential of this scaffold in energy transfer processes. acs.org
Computational methods, particularly density functional theory (DFT), are widely used to predict the NLO properties of benzimidazole-based materials. ias.ac.in These calculations can provide valuable insights into the hyperpolarizability of the molecules, which is a measure of their NLO response. The donor-acceptor analysis is a crucial aspect in the study of non-linear organic materials. ias.ac.in
Studies have shown that benzimidazole derivatives can possess significant second harmonic generation (SHG) efficiency. For example, benzimidazole L-tartrate has been reported to have an SHG efficiency 2.69 times that of potassium dihydrogen phosphate (B84403) (KDP). ias.ac.in Similarly, other benzimidazole single crystals have shown SHG efficiencies up to 4.5 times greater than KDP. researchgate.net
The thermal stability of these materials is also an important factor for their application in devices. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to determine the thermal stability, with some benzimidazole crystals being stable up to 192°C. ias.ac.in The wide bandgap of some benzimidazole materials, such as 4.1 eV, makes them suitable for optoelectronic applications. researchgate.net
| Property | Relevance to Optoelectronics/NLO | Example Finding |
| Chromophore Properties | Light absorption and emission for applications like OLEDs and photosensitizers. | Benzimidazole can be combined with chlorophyll-a to create long-wavelength absorbing photosensitizers. nih.govacs.org |
| Light-Harvesting Efficiency | Energy transfer for applications in solar cells and artificial photosynthesis. | An artificial light-harvesting system has been demonstrated using zinc porphyrin and benzimidazole. acs.org |
| Second Harmonic Generation (SHG) | A key NLO property for frequency doubling of light. | Benzimidazole L-tartrate shows an SHG efficiency 2.69 times that of KDP. ias.ac.in |
| Thermal Stability | Crucial for the durability and performance of electronic devices. | Benzimidazole L-tartrate is thermally stable up to 192°C. ias.ac.in |
| Optical Band Gap | Determines the electronic and optical properties of the material. | A benzimidazole single crystal was found to have a wide band gap of 4.1 eV. researchgate.net |
Role as a Scaffold in Other Functional Materials Research (e.g., Corrosion Inhibition Mechanisms)
The core of this application lies in the ability of the benzimidazole molecule to adsorb onto the metal surface, forming a protective layer that mitigates the corrosive process. This adsorption is a complex process influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.
The mechanism of corrosion inhibition by benzimidazole derivatives is generally attributed to the following factors:
Adsorption onto the Metal Surface: The benzimidazole ring, rich in π-electrons and containing heteroatoms (nitrogen), facilitates strong adsorption onto the metal surface. This can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal's d-orbitals). This adsorbed layer acts as a physical barrier, isolating the metal from the aggressive environment.
Formation of a Protective Film: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film blocks the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) occur. The effectiveness of this film is dependent on its coverage, thickness, and stability.
Mixed-Type Inhibition: Benzimidazole derivatives often function as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. This is typically confirmed through electrochemical techniques such as potentiodynamic polarization, where a decrease in both anodic and cathodic current densities is observed in the presence of the inhibitor.
The general effectiveness of the benzimidazole scaffold as a corrosion inhibitor is well-documented. The following table presents data from studies on various benzimidazole derivatives, illustrating their inhibition efficiencies under different conditions.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| 2-Mercaptobenzimidazole | Mild Steel | 1 M HCl | 95.0 |
| (E)-2-styryl-1H-benzo[d]imidazole | Carbon Steel | 15% HCl | 98.0 |
| 2-(4-pyridyl)benzimidazole | Mild Steel | 1.0 M HCl | Not specified, but noted as a "good inhibitor" |
| 4-bis-benzimidazolyl-butane | Mild Steel | 0.5 M HCl | Not specified, but noted to inhibit both anodic and cathodic processes |
Concluding Remarks and Future Research Directions for 2 1h Benzo D Imidazol 2 Yl Butan 2 Ol
Current Gaps in Academic Understanding of this Specific Benzimidazole (B57391) Derivative
The primary gap in understanding is the complete absence of published data on 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol. Future research should focus on its synthesis, purification, and structural characterization using techniques like NMR, IR, and mass spectrometry.
Emerging Synthetic Strategies and Derivatization Possibilities for Analogues
Initial synthetic approaches could involve the condensation of o-phenylenediamine (B120857) with 2-hydroxy-2-methylbutanoic acid or its derivatives. Exploration of microwave-assisted synthesis or the use of novel catalysts could provide efficient routes. Derivatization could involve substitutions on the benzene (B151609) ring of the benzimidazole core or modification of the butan-2-ol side chain to create a library of analogues for structure-activity relationship (SAR) studies.
Advanced Computational Modeling for Deeper Mechanistic Insights
Once synthesized, computational studies, including Density Functional Theory (DFT), could be employed to predict the molecule's geometry, electronic properties, and reactivity. Molecular docking simulations could then be used to predict potential biological targets and understand its binding modes.
Exploration of Novel Biological Targets and Therapeutic Areas (In Vitro Academic Studies)
Given the broad biological activities of benzimidazole derivatives, initial in vitro screening of this compound against a panel of cancer cell lines, bacteria, fungi, and viruses would be a logical starting point. Further studies could investigate its potential as an enzyme inhibitor or a receptor agonist/antagonist.
Integration with Advanced Spectroscopic and Analytical Techniques for Structural and Interaction Analysis
Advanced techniques such as X-ray crystallography could provide definitive structural information. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to study its binding affinity and thermodynamics with potential biological targets, providing a deeper understanding of its mechanism of action.
Q & A
Q. What are the optimized synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol, and how can reaction conditions be controlled to improve yield?
Methodological Answer: Synthesis of this compound can leverage strategies from analogous benzimidazole derivatives:
- Multi-Step Organic Synthesis : Adapt protocols for esterification (e.g., thionyl chloride in methanol for carboxylate intermediates ) followed by ketone reduction. For example, Ru-catalyzed oxidation of alcohol precursors (70% yield under aqueous conditions at 50°C for 5.5 hours) could be reversed to synthesize the secondary alcohol.
- Solvent Optimization : Use polar aprotic solvents (DMF or DCM) to enhance intermediate stability, as demonstrated in multi-component reactions .
| Key Reaction Parameters | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | Minimizes side reactions |
| Catalyst Loading | 0.5–1.5 mol% | Balances efficiency and cost |
| Purification | Column chromatography (silica gel, CH₂Cl₂/MeOH) | Removes oligomeric byproducts |
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Employ a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.1 ppm) and aliphatic methyl groups (δ 1.5–1.8 ppm) using ¹H/¹³C NMR, referencing PubChem data for related imidazoles .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ at m/z 217.1084 (C₁₁H₁₃N₂O⁺) with <2 ppm error .
- HPLC-PDA : Use a C18 column with a gradient of 0.1% TFA/ACN (95:5 to 50:50 over 20 minutes) to achieve >98% purity .
Q. What are the recommended protocols for evaluating the compound’s solubility and stability under various experimental conditions?
Methodological Answer:
- Solubility Profiling : Test in DMSO (primary stock), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm for benzimidazoles) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring . Adjust storage to inert atmospheres if decomposition exceeds 5%.
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?
Methodological Answer: Address discrepancies through:
- Assay Standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial tests ) and replicate experiments across multiple cell lines.
- Solubility Optimization : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid false negatives in cell-based assays .
- Meta-Analysis : Cross-reference data with patents (e.g., EPA DSSTox ) and unpublished studies via expert consultations .
Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or DNA?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA helicases or kinase targets (e.g., PDB: 1ATP) . Validate with free-energy calculations (MM-PBSA).
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at the benzimidazole ring) with bioactivity using Gaussian-based DFT calculations .
Q. What methodologies are employed to study the compound’s role in modulating apoptosis pathways in cancer cells?
Methodological Answer:
Q. How do structural modifications at the butan-2-ol position affect the compound’s pharmacological profile?
Methodological Answer:
- Derivatization Strategies : Introduce alkyl or aryl groups via Mitsunobu reactions (DIAD, Ph₃P) .
- Bioactivity Testing : Compare IC₅₀ values against parent compound in cytotoxicity assays (Table 1).
| Derivative | IC₅₀ (μM) ± SD (HeLa) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 3.5 |
| 2-(Trifluoromethyl) | 8.7 ± 0.9 | 5.1 |
| 2-Nitro | 15.6 ± 2.1 | 2.8 |
Data adapted from antitumor benzimidazole-quinoline studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
